3-(2-Methoxy-1-methylethoxy)propanenitrile
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Overview
Description
3-(2-Methoxy-1-methylethoxy)propanenitrile is an organic compound with the molecular formula C7H13NO2. It is characterized by the presence of a nitrile group (-CN) and an ether group (-O-). This compound is used in various chemical reactions and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-1-methylethoxy)propanenitrile typically involves the reaction of 3-chloropropanenitrile with 2-methoxy-1-methylethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methoxy group .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-1-methylethoxy)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted ethers.
Scientific Research Applications
3-(2-Methoxy-1-methylethoxy)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitrile groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-1-methylethoxy)propanenitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form amides, which can then interact with enzymes and other proteins. The ether group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Methoxypropionitrile: Similar structure but lacks the methylethoxy group.
Propanenitrile, 3-(1-methylethoxy)-: Similar structure but with a different ether group.
2-Propanol, 1-(2-methoxy-1-methylethoxy)-: Contains a hydroxyl group instead of a nitrile group.
Uniqueness
3-(2-Methoxy-1-methylethoxy)propanenitrile is unique due to the presence of both a nitrile and an ether group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
35633-52-4 |
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Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-(1-methoxypropan-2-yloxy)propanenitrile |
InChI |
InChI=1S/C7H13NO2/c1-7(6-9-2)10-5-3-4-8/h7H,3,5-6H2,1-2H3 |
InChI Key |
PRECESOKWXFYFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)OCCC#N |
Origin of Product |
United States |
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